(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile
Overview
Description
(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile is a chemical compound with the molecular formula C11H10INO3 and a molecular weight of 331.11 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
The synthesis of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile typically involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is usually heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The iodine atom in the compound can be substituted with other groups such as fluorine, chlorine, or bromine using appropriate halogenating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often related to its ability to form covalent bonds with the target molecules, leading to changes in their activity.
Comparison with Similar Compounds
(2-Ethoxy-4-formyl-6-iodophenoxy)acetonitrile can be compared with similar compounds such as:
(2-Ethoxy-4-formyl-6-bromophenoxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.
(2-Ethoxy-4-formyl-6-chlorophenoxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.
(2-Ethoxy-4-formyl-6-fluorophenoxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its iodine atom, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-2-15-10-6-8(7-14)5-9(12)11(10)16-4-3-13/h5-7H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJVHNGGJOCDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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